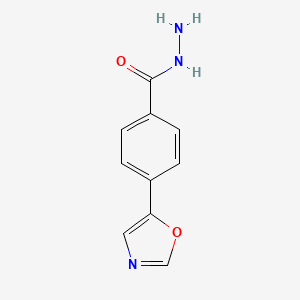

4-(5-Oxazolyl)benzohydrazide

Übersicht

Beschreibung

4-(5-Oxazolyl)benzohydrazide is a chemical compound that belongs to the class of benzohydrazides and oxazole derivatives. It is characterized by the presence of an oxazole ring attached to a benzohydrazide moiety. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Oxazolyl)benzohydrazide typically involves the reaction of 4-formylbenzoic acid hydrazide with 5-aminooxazole under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the use of automated reactors and purification systems can enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-Oxazolyl)benzohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the compound into hydrazine derivatives.

Substitution: The benzohydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole and benzohydrazide derivatives, which may exhibit different biological activities and properties.

Wissenschaftliche Forschungsanwendungen

Recent studies have highlighted the various biological properties of oxazolone derivatives, including 4-(5-Oxazolyl)benzohydrazide. These properties include:

- Antimicrobial Activity : Compounds with oxazolone moieties have shown promising results against various bacterial and fungal strains. For instance, derivatives have been tested against Mycobacterium tuberculosis and other non-tuberculous mycobacteria, demonstrating significant inhibitory effects .

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects using models such as carrageenan-induced paw edema in rats. Results indicated that certain derivatives exhibit potent inhibition comparable to established anti-inflammatory drugs .

- Analgesic Effects : The analgesic potential of this compound was assessed through nociception tests, where it showed significant efficacy in reducing pain responses .

- Neuroprotective Effects : Some derivatives have demonstrated the ability to inhibit acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Synthesis and Structural Variations

The synthesis of this compound typically involves reactions that modify the benzohydrazide framework to introduce oxazole rings. The following synthetic routes have been explored:

- Erlenmeyer–Plochl Reaction : This method facilitates the formation of oxazolone derivatives from substituted aldehydes. The resulting compounds have been characterized using techniques such as IR and NMR spectroscopy .

- Microwave-Assisted Synthesis : This approach has been employed to enhance reaction yields and reduce synthesis time, producing compounds with high purity and biological activity .

Case Studies

Several case studies illustrate the applications of this compound:

- Antimicrobial Efficacy : A study evaluated a series of hydrazones derived from this compound against Mycobacterium tuberculosis. The most effective derivative exhibited an MIC of 4 µM, indicating strong antimicrobial potential .

- Anti-inflammatory Activity : In a comparative study, several oxazolone derivatives were tested for their ability to inhibit inflammation in vivo. The results indicated that compounds with specific substitutions on the oxazole ring had enhanced activity, making them suitable candidates for further development as anti-inflammatory agents .

- Neuroprotective Potential : A recent investigation into the cognitive effects of oxazolone derivatives found that certain compounds significantly improved short-term memory in animal models by inhibiting acetylcholinesterase activity by up to 75% at a concentration of 300 µM .

Data Tables

The following tables summarize key findings related to the biological activities and synthesis of this compound derivatives.

| Activity Type | Compound | MIC (µM) | Notes |

|---|---|---|---|

| Antimicrobial | This compound | 4 | Effective against Mycobacterium tuberculosis |

| Anti-inflammatory | Derivative A | - | Comparable efficacy to indomethacin |

| Analgesic | Derivative B | - | Significant reduction in nociception |

| Neuroprotective | Derivative C | - | Inhibits acetylcholinesterase by 75% |

Wirkmechanismus

The mechanism of action of 4-(5-Oxazolyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The oxazole ring and benzohydrazide moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzohydrazide

- 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzohydrazide

- 4-(5-Chloro-1,3,4-oxadiazol-2-yl)benzohydrazide

Uniqueness

4-(5-Oxazolyl)benzohydrazide is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for specific applications in research and industry.

Biologische Aktivität

4-(5-Oxazolyl)benzohydrazide is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the oxazole ring contributes to its chemical properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a benzohydrazide moiety linked to an oxazole ring, which is known for contributing to biological activity through various mechanisms.

Biological Activities

Research into the biological activities of this compound has revealed several promising properties:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth suggests potential as a new antimicrobial agent, particularly against resistant strains .

- Antifungal Properties : In addition to antibacterial activity, this compound has shown efficacy against certain fungal pathogens. Its mechanism may involve disruption of fungal cell wall synthesis or interference with metabolic pathways essential for fungal survival .

- Antioxidant Activity : The compound has also been evaluated for its antioxidant properties. Studies demonstrate that it can scavenge free radicals, thereby protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways. For instance, studies have shown that derivatives of oxazole compounds can act as inhibitors of lipoxygenase and other enzymes that contribute to inflammation and pain .

- Cellular Uptake and Toxicity : Investigations into the cellular uptake mechanisms indicate that the compound can enter cells effectively, where it exerts its biological effects. Toxicity assays have shown minimal adverse effects on normal cells, suggesting a favorable therapeutic index .

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives of hydrazones, including this compound, demonstrated significant antibacterial activity against Mycobacterium tuberculosis and other pathogenic bacteria. The minimum inhibitory concentration (MIC) values were notably low, indicating high potency .

- Anti-inflammatory Properties : In vivo studies using carrageenan-induced paw edema models showed that this compound significantly reduced inflammation compared to control groups. This highlights its potential application in treating inflammatory diseases .

- Neuroprotective Effects : Research has indicated that compounds similar to this compound exhibit neuroprotective effects in models of neurodegeneration. These findings suggest that this compound may help mitigate oxidative stress-related neuronal damage .

Comparative Analysis

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition |

| 3,5-Dichloro-4’-n-propylbenzophenone | Moderate | Low | Substitution reactions |

| Benzamide derivatives | Variable | High | Lipoxygenase inhibition |

Eigenschaften

IUPAC Name |

4-(1,3-oxazol-5-yl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-13-10(14)8-3-1-7(2-4-8)9-5-12-6-15-9/h1-6H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYJVYAAIVMXIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CO2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630614 | |

| Record name | 4-(1,3-Oxazol-5-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-14-7 | |

| Record name | 4-(5-Oxazolyl)benzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,3-Oxazol-5-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.